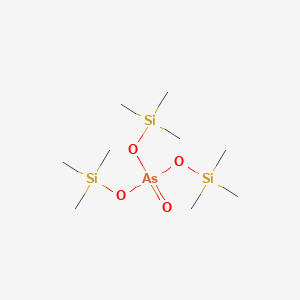

Tris(trimethylsilyl) arsorate

Description

Evolution of Organoarsenic Chemistry and the Role of Silylated Species

Organoarsenic chemistry has a long and storied history, dating back to the 18th century with the synthesis of cacodyl (B8556844) by Louis Claude Cadet de Gassicourt. cambridge.orgusa-journals.com For many years, research in this field was driven by the pursuit of pharmacologically active agents, such as Paul Ehrlich's Salvarsan. cambridge.org The field provided fundamental insights into chemical concepts like valency and aromaticity. usa-journals.com However, growing concerns over the toxicity of arsenic compounds led to a decline in their application and research interest for a period. lookchem.com

A resurgence of interest has been fueled by the development of new synthetic methods and the unique applications of organoarsenic compounds as ligands in coordination chemistry and as precursors in materials science. lookchem.com A pivotal development in this evolution has been the introduction of silylated species, particularly compounds containing the trimethylsilyl (B98337) (TMS) group, (CH₃)₃Si-.

Silylation has become a powerful tool in modern chemistry for several reasons. The introduction of TMS groups can increase the volatility and solubility of a compound in nonpolar organic solvents, while also providing a reactive site for subsequent chemical transformations. In organoarsenic chemistry, the use of silylated arsenic compounds has been particularly transformative. Tris(trimethylsilyl)arsane, As[Si(CH₃)₃]₃, for example, has become a valuable and widely used alternative to the highly toxic and gaseous arsine (AsH₃) in the manufacture of semiconductor materials like Gallium Arsenide (GaAs) and Indium Arsenide (InAs). nih.govthieme-connect.deacs.orgdtic.mil The utility of these silylated precursors stems from dehalosilylation reactions, a facile route for forming covalent bonds between arsenic and other elements, such as gallium or indium, with the clean elimination of a volatile halosilane byproduct (e.g., (CH₃)₃SiCl). cambridge.orgdtic.mil This synthetic strategy has enabled the low-temperature, solution-phase synthesis of III-V semiconductor materials, which was a significant advancement over traditional high-temperature vapor deposition techniques. nih.gov

Distinctive Features of Arsenic(V) Organometallic Compounds

Arsenic is capable of existing in multiple oxidation states, primarily +3 and +5 in its organometallic compounds. usa-journals.com Tris(trimethylsilyl) arsorate (arsenate) is an example of an Arsenic(V) compound. The properties of these pentavalent compounds are distinct from their trivalent (As(III)) counterparts.

Organoarsenic(V) compounds are characterized by the arsenic atom being in its higher oxidation state, which influences the geometry and reactivity of the molecule. Common functional groups found in these compounds include arsonic acids (RAsO(OH)₂) and arsinic acids (R₂AsO(OH)). usa-journals.com The presence of the As=O (arsoryl) double bond is a defining feature. Compared to their phosphorus analogues, arsenic acid esters are significantly more susceptible to hydrolysis. nih.gov

Structurally, pentacoordinate organoarsenic(V) compounds like Ph₅As often adopt a trigonal bipyramidal geometry in the solid state. lookchem.com The stability of the As-C bond is generally lower than the P-C bond but greater than that of Sb-C or Bi-C bonds. lookchem.com Furthermore, As(V) compounds are more readily reduced compared to their P(V) analogues. bohrium.com

Table 1: Comparative Features of Organoarsenic(III) and Organoarsenic(V) Compounds

| Feature | Organoarsenic(III) Compounds | Organoarsenic(V) Compounds |

|---|---|---|

| Oxidation State of Arsenic | +3 | +5 |

| Typical Geometry | Pyramidal | Tetrahedral or Trigonal Bipyramidal |

| Example Functional Groups | Arsines (R₃As), Arsinites (R₂AsOR') | Arsinic Acids (R₂AsO(OH)), Arsonates (RAsO(OR')₂), Arsine Oxides (R₃As=O) |

| Reactivity | Readily oxidized; act as ligands | Act as oxidizing agents; more prone to reduction |

| Hydrolytic Stability of Esters | Generally unstable in aqueous media | Very high susceptibility to hydrolysis nih.gov |

Research Significance and Scope of this compound Studies

While extensive research has been focused on the As(III) analogue, Tris(trimethylsilyl)arsane, due to its role as a semiconductor precursor, specific studies on Tris(trimethylsilyl) arsenate are less common in published literature. chemspider.com However, the potential research significance of the compound can be inferred from the known chemistry of silyl (B83357) esters and organoarsenic(V) species.

The primary research interest in Tris(trimethylsilyl) arsenate would likely revolve around its function as a synthon for other arsenate derivatives. Silyl esters are known to be highly labile, and their cleavage, often under mild conditions, is a common synthetic strategy. thieme-connect.de Therefore, Tris(trimethylsilyl) arsenate could serve as a soluble, non-aqueous source of the arsenate moiety, reacting with alcohols or other nucleophiles to form different organic arsenate esters. The high reactivity of the silicon-oxygen bond makes it an excellent leaving group in the form of a stable siloxane.

Furthermore, building on the use of its As(III) analogue in materials science, Tris(trimethylsilyl) arsenate could be investigated as a precursor for depositing arsenic-oxide containing materials or for doping semiconductors. The trimethylsilyloxy groups would confer solubility in organic solvents, facilitating processing and handling compared to inorganic arsenates.

The scope of study would include:

Synthetic Applications: Exploring its reactivity with various organic substrates to synthesize novel, complex arsenate esters, which are otherwise difficult to prepare.

Materials Science: Investigating its use as a precursor in chemical vapor deposition (CVD) or solution-based methods to create thin films of metal arsenates or arsenic oxides.

Mechanistic Studies: Examining the kinetics and mechanisms of its hydrolysis and other substitution reactions, which could provide fundamental insights into the reactivity of As(V) silyl esters, drawing parallels to the well-studied chemistry of silyl phosphates.

While direct research findings are limited, the unique combination of a reactive silyloxy group and a pentavalent arsenic center makes Tris(trimethylsilyl) arsenate a compound of significant potential interest for future studies in synthetic and materials chemistry.

Properties

CAS No. |

17921-76-5 |

|---|---|

Molecular Formula |

C9H27AsO4Si3 |

Molecular Weight |

358.48 g/mol |

IUPAC Name |

tris(trimethylsilyl) arsorate |

InChI |

InChI=1S/C9H27AsO4Si3/c1-15(2,3)12-10(11,13-16(4,5)6)14-17(7,8)9/h1-9H3 |

InChI Key |

QCVZWLJCTBQLBC-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |

Other CAS No. |

17921-76-5 |

Synonyms |

Arsenic acid tris(trimethylsilyl) ester |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tris Trimethylsilyl Arsorate

Exploration of Direct Synthetic Pathways to Tris(trimethylsilyl) Arsorate

Direct synthesis of this compound would likely involve the reaction of an arsenic acid source with a suitable silylating agent.

Precursor Selection and Reaction Stoichiometry

The primary precursors for the direct synthesis of this compound are an arsenic acid derivative and a trimethylsilylating agent.

Arsenic Precursors:

Arsenic Acid (H₃AsO₄): This is the most logical starting material, analogous to the use of phosphoric acid for the synthesis of the corresponding phosphate (B84403) ester.

Arsenic Pentoxide (As₂O₅): This anhydride (B1165640) of arsenic acid could potentially be used, reacting with a silylating agent to form the desired ester. nih.gov

Sodium Arsenate (Na₃AsO₄): A salt of arsenic acid could be employed, particularly in reactions with halosilanes where the formation of a salt byproduct can drive the reaction forward. taylorandfrancis.com

Silylating Agents:

Chlorotrimethylsilane (B32843) (ClSi(CH₃)₃): A common and reactive silylating agent. guidechem.com Its reaction with arsenic acid would produce hydrogen chloride as a byproduct.

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃): A powerful silylating agent that produces ammonia (B1221849) as a byproduct, which can be advantageous in avoiding acidic conditions. chemicalbook.com

Trimethylethoxysilane ((CH₃)₃SiOC₂H₅): As demonstrated in the synthesis of tris(trimethylsilyl) borate (B1201080), alkoxysilanes can be effective. google.com

The stoichiometry of the reaction would ideally involve a 1:3 molar ratio of the arsenic precursor (assuming a monomeric arsenic source) to the trimethylsilyl (B98337) groups required. For instance, the reaction of arsenic acid with chlorotrimethylsilane would theoretically proceed as follows:

H₃AsO₄ + 3 ClSi(CH₃)₃ → AsO[OSi(CH₃)₃]₃ + 3 HCl

In practice, an excess of the silylating agent may be required to drive the reaction to completion.

Optimization of Reaction Conditions for Yield and Purity

Specific optimized reaction conditions for the synthesis of this compound are not well-documented in the literature. However, drawing parallels from the synthesis of analogous compounds like tris(trimethylsilyl) borate and phosphate allows for postulation of key parameters for optimization. google.comresearchgate.net

Table 1: Postulated Reaction Parameters for Optimization of this compound Synthesis

| Parameter | Potential Conditions & Considerations | Rationale |

| Solvent | Aprotic, non-polar solvents such as hexane, toluene, or diethyl ether. | To prevent hydrolysis of the silylating agent and the product. |

| Temperature | Varies depending on the reactivity of the silylating agent. Reactions with chlorotrimethylsilane may proceed at room temperature or with gentle heating. Reactions with less reactive agents may require reflux temperatures. | To provide sufficient activation energy for the reaction to proceed at a reasonable rate while minimizing side reactions or decomposition. |

| Catalyst | For reactions involving alkoxysilanes, an acid catalyst like p-toluenesulfonic acid might be beneficial. google.com For reactions with chlorotrimethylsilane, a tertiary amine base (e.g., triethylamine) could be used to scavenge the HCl byproduct. | To accelerate the reaction and improve yield. |

| Reaction Time | Likely several hours. | To ensure the reaction proceeds to completion. Monitoring by techniques like NMR or GC would be necessary to determine the optimal time. |

| Purification | Fractional distillation under reduced pressure. | To separate the product from unreacted starting materials, byproducts, and solvent. |

Indirect Synthesis via Derivatization of Related Arsenic Compounds

Information regarding the indirect synthesis of this compound through the derivatization of other arsenic compounds, such as arsenites, is not available in the reviewed literature. A hypothetical route could involve the oxidation of a silylated arsenite, Tris(trimethylsilyl) arsenite (As[OSi(CH₃)₃]₃), though this has not been reported.

Mechanistic Investigations of Arsorate Formation Reactions

Detailed mechanistic investigations, including the elucidation of reaction intermediates and kinetic studies, for the synthesis of this compound are currently absent from the scientific literature.

Elucidation of Reaction Intermediates

Without experimental data, the intermediates in the formation of this compound can only be hypothesized. The reaction likely proceeds through a stepwise silylation of the hydroxyl groups of arsenic acid. For example, the reaction could involve the formation of monosilylated (H₂AsO₄Si(CH₃)₃) and disilylated (HAsO₄(Si(CH₃)₃)₂) arsenic acid intermediates before the final product is formed. The identification and characterization of these intermediates would require in-situ reaction monitoring by spectroscopic techniques.

Kinetic Studies of Arsorate Synthesis

No kinetic studies on the synthesis of this compound have been reported. Such studies would be valuable for understanding the reaction mechanism and optimizing reaction conditions. Kinetic analysis could determine the reaction order with respect to each reactant and identify the rate-determining step of the synthesis. nih.govnih.gov

Advanced Synthetic Techniques for High-Purity Arsorate

The synthesis of high-purity this compound, also known as arsenic acid tris(trimethylsilyl) ester, is paramount for its applications in materials science and as a precursor in specialized chemical synthesis. Advanced synthetic techniques have focused on maximizing yield, improving purity, and ensuring the reaction proceeds under controlled and safe conditions. These methods often involve the selection of highly efficient silylating agents and optimization of reaction conditions to drive the equilibrium towards the desired product and facilitate purification.

A promising advanced method for obtaining high-purity this compound involves the reaction of arsenic acid with a highly reactive silylating agent other than the traditional chlorotrimethylsilane. One such approach is the use of trimethylacetoxysilane. This method draws parallels from the successful synthesis of other high-purity tris(trimethylsilyl) esters, such as tris(trimethylsilyl) borate. researchgate.net The reaction proceeds by the silylation of the hydroxyl groups of arsenic acid, with the formation of acetic acid as a volatile byproduct, which can be easily removed, thus driving the reaction to completion.

The synthesis can be represented by the following reaction: H₃AsO₄ + 3(CH₃)₃SiOC(O)CH₃ → AsO(OSi(CH₃)₃)₃ + 3CH₃COOH

This method offers several advantages for producing high-purity this compound. The reaction can be carried out at moderately elevated temperatures, and the removal of the acetic acid byproduct by distillation shifts the equilibrium towards the formation of the arsorate. Furthermore, the use of trimethylacetoxysilane can circumvent the formation of corrosive hydrogen chloride gas, which is a byproduct when using chlorotrimethylsilane in the absence of a base. ontosight.ai

To achieve high purity, the entire process must be conducted under anhydrous conditions, as this compound is sensitive to moisture. ontosight.ai The final product is typically purified by fractional distillation under high vacuum to remove any remaining volatile impurities. The purity of the final product can be assessed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.

Detailed Research Findings:

While specific research detailing the synthesis of this compound via trimethylacetoxysilane is not widely published, the principles can be inferred from analogous syntheses. For instance, the synthesis of high-purity tris(trimethylsilyl) borate was achieved in a 92% yield by reacting powdered boric acid with trimethylacetoxysilane at 110°C for one hour, followed by vacuum rectification. researchgate.net Applying a similar methodology to arsenic acid is expected to yield high-purity this compound.

The table below outlines the proposed reaction parameters for this advanced synthetic technique, based on analogous preparations.

| Parameter | Value/Condition | Rationale |

| Reactants | Arsenic acid (H₃AsO₄), Trimethylacetoxysilane ((CH₃)₃SiOC(O)CH₃) | Trimethylacetoxysilane is a highly effective silylating agent that produces a volatile byproduct (acetic acid), facilitating reaction completion and purification. |

| Stoichiometry | 1:3 molar ratio (Arsenic acid:Trimethylacetoxysilane) | Ensures complete silylation of all three hydroxyl groups of arsenic acid. |

| Solvent | Solvent-free or high-boiling inert solvent (e.g., toluene) | A solvent-free reaction minimizes contamination. A high-boiling solvent can aid in temperature control and facilitate the removal of the acetic acid byproduct. |

| Temperature | 100-120 °C | Provides sufficient thermal energy to drive the reaction without causing decomposition of the product. |

| Reaction Time | 1-3 hours | An estimated time frame for the reaction to reach completion, which should be monitored by techniques such as IR or NMR spectroscopy. |

| Purification | Fractional distillation under high vacuum | Essential for removing the acetic acid byproduct and any unreacted starting materials to obtain a high-purity product. |

This advanced synthetic approach offers a pathway to high-purity this compound, which is crucial for its use in advanced material applications and as a sensitive chemical intermediate.

Structural Elucidation and Advanced Spectroscopic Characterization of Tris Trimethylsilyl Arsorate

Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

While specific single-crystal X-ray diffraction data for Tris(trimethylsilyl) arsorate is not extensively detailed in publicly available literature, significant insights can be drawn from its isostructural phosphate (B84403) analogue, Tris(trimethylsilyl) phosphate ((Me₃SiO)₃PO). d-nb.info Analysis of this analogue reveals a molecular structure with C₃ symmetry, where the central phosphorus atom is tetrahedrally coordinated. d-nb.info The P-O-Si linkages are not linear, and the molecule exhibits virtually no intermolecular interactions, which is consistent with its liquid state at ambient temperatures. d-nb.info Given the chemical similarities between pentavalent arsenic and phosphorus, a similar tetrahedral geometry around the central arsenic atom, with comparable As-O-Si bond angles, is anticipated for this compound.

Table 1: Selected Bond Distances and Angles for the Analogue Compound Tris(trimethylsilyl) phosphate ((Me₃SiO)₃PO) d-nb.info Data obtained from experimental measurements and theoretical DFT calculations.

| Parameter | Bond/Angle | Experimental Value | Theoretical Value |

| Bond Length (pm) | P=O | 146.9 | 146.5 |

| P-O | 159.2 | 159.4 | |

| Si-O | 165.7 | 165.9 | |

| Si-C | 186.7 | 187.3 | |

| **Bond Angle (°) ** | O=P-O | 115.4 | 115.7 |

| O-P-O | 102.8 | 102.4 | |

| P-O-Si | 138.8 | 141.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the local chemical environment of specific nuclei within a molecule, providing information on structure, dynamics, and chemical bonding.

¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis

The high degree of symmetry in this compound simplifies its expected ¹H, ¹³C, and ²⁹Si NMR spectra.

¹H NMR: The 27 protons of the three equivalent trimethylsilyl (B98337) (-Si(CH₃)₃) groups are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp resonance. For the related compound tris(trimethylsilyl)arsine, ((Me₃Si)₃As), this signal appears at δ 0.30 ppm. researchgate.net

¹³C NMR: Similarly, the nine methyl carbons of the trimethylsilyl groups are equivalent, which should result in a single peak in the ¹³C NMR spectrum. The corresponding signal in tris(trimethylsilyl)arsine is found at δ 4.31 ppm. researchgate.net

²⁹Si NMR: The three silicon atoms are also in identical chemical environments, predicting a single resonance in the ²⁹Si NMR spectrum. Studies on various trimethylsilyl compounds show that the chemical shifts of the trimethylsilyl groups typically appear in a narrow range. umich.edu For trimethylsilyl esters of sulfonic acids, ²⁹Si chemical shifts have been reported, providing a reference for the expected range for the arsorate ester. researchgate.net

Table 2: Predicted and Reference NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Signal for this compound | Reference Compound | Reference Chemical Shift (ppm) | Citation |

| ¹H | Single resonance | Tris(trimethylsilyl)arsine | 0.30 | researchgate.net |

| ¹³C | Single resonance | Tris(trimethylsilyl)arsine | 4.31 | researchgate.net |

| ²⁹Si | Single resonance | Trimethylsilyl esters | Varies | umich.eduresearchgate.net |

Multinuclear (e.g., ⁷⁵As) NMR for Arsenic Environments

Arsenic-75 is the only naturally occurring, NMR-active isotope of arsenic. huji.ac.il As a quadrupolar nucleus (spin I = 3/2), it typically yields broad resonance lines, with linewidths being highly dependent on the symmetry of the electronic environment around the arsenic atom. huji.ac.il Asymmetric environments lead to signals that can be too broad to detect with standard high-resolution spectrometers. huji.ac.il

The ⁷⁵As chemical shift is highly sensitive to the coordination and oxidation state of the arsenic atom, spanning a range of over 600 ppm. huji.ac.il For arsenate (AsO₄³⁻) in a symmetric environment, a distinct signal can be observed. huji.ac.il Recent studies on oxothioarsenates in solution have identified specific chemical shifts, such as AsOS₃³⁻ at 479 ppm and AsO₂S₂³⁻ at 470 ppm, demonstrating the sensitivity of the ⁷⁵As nucleus to its direct bonding partners. nih.gov For this compound, the ⁷⁵As resonance would be expected in the region characteristic of tetraoxidoarsenato(V) species.

Table 3: Reference ⁷⁵As NMR Chemical Shifts (δ) for Related Arsenic Species

| Arsenic Species | Chemical Shift (ppm) | Environment/Solvent | Citation |

| AsOS₃³⁻ | 479 | Alkaline Sulfidic Solution | nih.gov |

| AsO₂S₂³⁻ | 470 | Alkaline Sulfidic Solution | nih.gov |

| AsS₄³⁻ | 427 | Alkaline Sulfidic Solution | nih.gov |

| Na₃AsO₄ | ~-3 | Concentrated NaOD | huji.ac.il |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. jkps.or.krnih.goviastate.edu The resulting spectra provide a characteristic pattern of absorption or scattering peaks corresponding to specific bond stretches, bends, and other molecular motions.

While specific, complete IR and Raman spectra for this compound are not documented in the surveyed literature, the spectra of its phosphate analogue, (Me₃SiO)₃PO, offer a reliable basis for predicting the key vibrational modes. d-nb.info The substitution of phosphorus with arsenic would primarily affect the frequencies of vibrations involving the central atom (As=O and As-O-Si) due to the increased mass of arsenic. Other vibrations, particularly those localized on the trimethylsilyl groups, are expected at very similar wavenumbers.

Key expected vibrational modes for this compound include:

As=O stretching: A strong band characteristic of the arsenicyl double bond.

As-O-Si stretching: Vibrations associated with the arsenate ester linkages.

Si-C stretching and deformations: Multiple bands associated with the numerous trimethylsilyl groups.

C-H stretching and bending: Vibrations of the methyl groups.

Table 4: Experimental Raman Peak Assignments for the Analogue Compound Tris(trimethylsilyl) phosphate ((Me₃SiO)₃PO) d-nb.info These assignments can be used to approximate the expected vibrational modes for this compound.

| Raman Shift (cm⁻¹) | Assignment (for Phosphate Analogue) | Corresponding Mode in Arsorate |

| 1339 | P=O stretch | As=O stretch |

| 1007 | P-O-Si stretch | As-O-Si stretch |

| 850 | Si-C₃ symmetric stretch | Si-C₃ symmetric stretch |

| 690 | Si-C₃ asymmetric stretch | Si-C₃ asymmetric stretch |

| 636 | Si-C₃ asymmetric stretch | Si-C₃ asymmetric stretch |

| 200-400 | O-P-O & O-Si-C deformations | O-As-O & O-Si-C deformations |

Infrared (IR) Spectroscopic Assignment of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum is expected to be dominated by vibrations associated with the trimethylsilyl (TMS) groups and the central arsorate (AsO3) core.

The key vibrational modes anticipated in the IR spectrum include:

As-O-Si Asymmetric Stretching: The asymmetric stretching vibrations of the Si-O-As linkage are expected to produce strong absorption bands in the region of 1000-1100 cm⁻¹. This is analogous to the well-documented strong Si-O-Si asymmetric stretching bands found in siloxanes. researchgate.netresearchgate.net

Si-C Stretching: The stretching vibrations of the silicon-carbon bonds within the trimethylsilyl groups are also characteristic. These typically appear in the 600-800 cm⁻¹ range.

CH₃ Rocking and Deformation: The methyl groups attached to the silicon atoms give rise to several distinct bands. The symmetric deformation of the CH₃ groups is expected around 1250 cm⁻¹, while the asymmetric deformations appear near 1400-1450 cm⁻¹. Rocking vibrations of the CH₃ groups are typically observed in the 840-870 cm⁻¹ region and are often strong and characteristic of the Si(CH₃)₃ moiety.

As-O Symmetric Stretching: The symmetric stretching of the As-O bonds might be observed, though it is often weaker in the IR spectrum compared to the asymmetric stretch. Its position can be inferred from Raman data and is expected in the lower frequency region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 2960-2980 | ν_as(C-H) | C-H |

| 2890-2910 | ν_s(C-H) | C-H |

| 1400-1450 | δ_as(CH₃) | Si-CH₃ |

| ~1250 | δ_s(CH₃) | Si-CH₃ |

| 1000-1100 | ν_as(As-O-Si) | As-O-Si |

| 840-870 | ρ(CH₃) | Si-CH₃ |

| 700-800 | ν_s(As-O-Si) | As-O-Si |

| 600-800 | ν(Si-C) | Si-C |

ν = stretching, δ = deformation/bending, ρ = rocking; as = asymmetric, s = symmetric.

Raman Spectroscopic Probes of Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for analyzing the core structure of this compound. Based on studies of analogous compounds like tris(trimethylsilyl)phosphate, the Raman spectrum is expected to show strong signals for the symmetric vibrations of the molecule. d-nb.info

Key features anticipated in the Raman spectrum include:

Symmetric As-O Stretching: The symmetric "breathing" mode of the AsO₃ core is expected to produce a strong and sharp peak, providing clear information about the central arsenical framework.

Symmetric Si-C Stretching: The symmetric stretching of the three Si-C bonds within each trimethylsilyl group would also be a prominent feature.

The molecule is expected to have C₃ symmetry, which dictates the number and activity of Raman and IR bands. d-nb.info Vibrations that are symmetric with respect to the C₃ axis will be strongly Raman active.

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Character |

|---|---|---|

| 2960-2980 | ν_as(C-H) | Medium |

| 2890-2910 | ν_s(C-H) | Strong |

| 700-800 | ν_s(As-O-Si) | Strong, Polarized |

| 600-800 | ν_s(Si-C) | Strong, Polarized |

| < 400 | Skeletal Deformations (O-As-O, Si-O-As) | Medium-Strong |

Mass Spectrometric Characterization

Mass spectrometry provides essential data on the molecular weight and structural composition of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.gov

For this compound, the molecular formula is C9H27AsO3Si3. nih.gov The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ²⁸Si, ⁷⁵As). Experimental verification of this exact mass via HRMS would provide unambiguous confirmation of the compound's molecular formula.

Table 3: Molecular Formula and Exact Mass of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₉H₂₇AsO₃Si₃ | 342.048394 nih.gov |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) typically causes extensive fragmentation of the parent molecule. The resulting fragmentation pattern is a reproducible fingerprint that can be used to deduce the original structure. For this compound, the fragmentation is expected to be dominated by characteristic cleavages of the trimethylsilyl groups. nih.govnih.gov

GC-MS analysis has identified several key fragments for this compound, with reported m/z values including 281, 207, 133, and 73. nih.govgeetaraibhu.org A plausible fragmentation pathway can be proposed:

Initial Fragmentation: The molecular ion, [M]⁺˙ (m/z 342), is often unstable in silyl (B83357) compounds and may not be observed. A common initial fragmentation is the loss of a methyl radical (•CH₃) to form the highly stable [M-15]⁺ ion (m/z 327).

Formation of m/z 281: This fragment likely arises from the loss of a trimethylsiloxy radical (•OSi(CH₃)₃) from the molecular ion or a related primary fragment. However, a more plausible route observed in a study involves the loss of one trimethylsilyl group and a hydrogen rearrangement. geetaraibhu.org Another possibility is the loss of two methyl groups and an oxygen atom.

Formation of m/z 207: This prominent ion corresponds to the loss of one trimethylsiloxy group (O-Si(CH₃)₃) and one methyl group from a larger fragment, or it could represent the [As(OSi(CH₃)₂)₂]⁺ species. One report identifies this as the base peak. geetaraibhu.org

Formation of m/z 133: This fragment can be assigned to the [AsO(Si(CH₃)₃)]⁺ ion, resulting from the cleavage of two Si-O bonds.

Formation of m/z 73: This is the characteristic base peak for many TMS-derivatized compounds and corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. geetaraibhu.orgscirp.org Its presence is strong evidence for the trimethylsilyl moieties in the structure.

Table 4: Proposed Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 327 | [(CH₃)₂Si=O-As(OSi(CH₃)₃)₂]⁺ | •CH₃ |

| 281 | [As(OSi(CH₃)₃)₂(O)]⁺ (from rearrangement) | C₃H₉Si |

| 207 | [AsO₂(Si(CH₃)₃)]⁺ or [As(OSi(CH₃)₂)₂]⁺ | Multiple possibilities |

| 133 | [AsO(Si(CH₃)₃)]⁺ | C₆H₁₈O₂Si₂ |

| 73 | [Si(CH₃)₃]⁺ | C₆H₁₈AsO₃Si₂ |

Theoretical and Computational Studies on Tris Trimethylsilyl Arsorate

Quantum Chemical Calculations of Molecular Structure and Bonding

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional arrangement of atoms in a molecule and the nature of the chemical bonds that hold them together. For Tris(trimethylsilyl) arsorate, these methods provide a foundational understanding of its geometry and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for predicting the molecular structures of a wide range of chemical systems. chalcogen.ronih.gov By approximating the electron density, DFT can accurately calculate the equilibrium geometry of molecules like this compound.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Analogous Value in (Me₃SiO)₃PO d-nb.info |

| As=O Bond Length (Å) | ~1.65 | P=O: 1.67 - 1.69 |

| As-O Bond Length (Å) | ~1.75 | P-O: 1.67 - 1.69 |

| Si-O Bond Length (Å) | ~1.63 | Si-O: 1.61 - 1.63 |

| O-As-O Bond Angle (°) | ~109.5 | O-P-O: Tetrahedral |

| As-O-Si Bond Angle (°) | ~130 - 140 | P-O-Si: ~135 |

The electronic structure analysis from DFT would reveal the distribution of electron density, highlighting the polar covalent nature of the As-O and Si-O bonds.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for molecular property predictions, albeit at a greater computational cost. josorge.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for even more precise geometry and energy calculations.

For this compound, ab initio calculations would refine the structural parameters obtained from DFT. nih.gov These high-accuracy methods are particularly valuable for calculating properties that are highly sensitive to electron correlation effects. While computationally intensive, they provide a benchmark for the results obtained from more economical DFT methods.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting various types of spectra, providing a powerful link between theoretical models and experimental observations.

Computational NMR and Vibrational Spectra Simulation

The simulation of Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra is a key application of computational chemistry.

NMR Spectroscopy: DFT methods have been successfully used to model the ¹H and ¹³C NMR spectra of organoarsenic compounds. researchgate.netunito.it For this compound, the ¹H NMR spectrum is expected to show a single prominent signal corresponding to the protons of the trimethylsilyl (B98337) groups. The ¹³C NMR spectrum would display signals for the methyl carbons. The chemical shifts can be calculated with good accuracy, although relativistic effects can be appreciable for ¹³C shifts in arsenic-containing molecules. researchgate.netunito.it

Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using both DFT and ab initio methods. chalcogen.ronist.gov These calculations yield a set of normal modes, each corresponding to a specific molecular vibration. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The simulated Raman spectrum of the analogous Tris(trimethylsilyl)phosphate shows characteristic bands for P=O and Si-O stretching modes, and similar features are expected for the arsorate compound. d-nb.info

Table 2: Predicted Vibrational Frequencies for Key Stretching Modes in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| As=O stretch | 900 - 1000 |

| As-O stretch | 700 - 800 |

| Si-O stretch | 1000 - 1100 |

| Si-C stretch | 600 - 750 |

| C-H stretch | 2900 - 3000 |

Note: These are estimated frequency ranges based on typical values for these types of bonds and are intended for illustrative purposes.

Theoretical Analysis of Reactivity and Reaction Pathways

Understanding the reactivity of a molecule is crucial for its application in synthesis and materials science. Theoretical methods provide valuable insights into where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the lone pairs of the As=O group, making this site nucleophilic. The LUMO, conversely, is expected to be centered on the arsenic atom and the antibonding orbitals of the As-O bonds, rendering the arsenic center electrophilic.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis can be used to predict the outcomes of reactions with various electrophiles and nucleophiles. For instance, the interaction of the HOMO of this compound with the LUMO of an electrophile would govern electrophilic attack at the oxygen atoms. Conversely, the interaction of the LUMO with a nucleophile's HOMO would dictate nucleophilic attack at the arsenic center.

Energetic Profiles of Chemical Transformations

Theoretical and computational chemistry offer powerful tools to investigate the mechanisms and energetics of chemical reactions. For organometallic and organo-main group compounds like this compound, these methods can provide detailed insights into reaction pathways, transition states, and the stability of intermediates, which are often difficult to study experimentally. However, a review of the current scientific literature reveals a significant gap in the theoretical and computational studies specifically focused on the energetic profiles of chemical transformations involving this compound.

Furthermore, computational models have been successfully applied to understand the reactivity of other complex organometallic species under various conditions, including ball-milling. acs.org These models can predict how mechanical forces might alter reaction barriers and have been used to analyze bond cleavage and formation. acs.org There have also been detailed density functional theory (DFT) studies on the properties and reactions of arsenic and selenium compounds relevant to other fields, such as coal combustion. nih.gov

Despite the existence of these related studies, the specific energetic profiles of reactions such as hydrolysis, thermal decomposition, or ligand exchange involving this compound remain uncharacterized in the scientific literature. The synthesis of related compounds, such as those containing As-N-Si linkages, has been documented, and their structures have been analyzed, but without a corresponding energetic analysis of their subsequent reactions. acs.org

Reactivity and Chemical Transformations of Tris Trimethylsilyl Arsorate

Hydrolysis and Solvolysis Reactions

The presence of silicon-oxygen-arsenic bonds in Tris(trimethylsilyl) arsorate suggests a high susceptibility to hydrolysis. This reaction would likely proceed readily in the presence of water, cleaving the Si-O bonds to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and arsenic acid (H₃AsO₄). The general reactivity is anticipated to be similar to that of other silyl (B83357) esters, which are known to be sensitive to moisture.

In the context of solvolysis, reacting this compound with alcohols would be expected to yield the corresponding alkyl arsenate esters and trimethylsilanol. The reaction rate and equilibrium would be influenced by the nature of the alcohol, with bulkier alcohols potentially reacting more slowly.

Transsilylation and Ligand Exchange Reactions

Transsilylation reactions involving the exchange of trimethylsilyl (B98337) groups with other silyl moieties are a plausible transformation for this compound. These reactions, often catalyzed by acids or bases, would be driven by the relative stability of the silyl groups and the reaction conditions.

Ligand exchange reactions are also anticipated to be a key feature of the chemistry of this compound. nih.govnih.goviaea.orgrsc.org The arsorate ligand could potentially be displaced by other coordinating species, particularly in the presence of strong Lewis acids or bases. The specifics of these exchange reactions, including their kinetics and mechanisms, would depend on the nature of the incoming ligand and the solvent system employed. nih.govnih.goviaea.orgrsc.org

Coordination Chemistry and Adduct Formation with Lewis Acids

The oxygen atoms of the arsorate group in this compound possess lone pairs of electrons, making them potential donor sites for coordination with Lewis acids.

Synthesis and Characterization of Novel Adducts

The reaction of this compound with a variety of Lewis acids, such as metal halides (e.g., AlCl₃, TiCl₄) or organometallic compounds, is expected to lead to the formation of novel adducts. iaea.org The synthesis of these adducts would likely be carried out in aprotic, non-coordinating solvents to prevent solvolysis. Characterization of these new compounds would rely on techniques such as multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si), infrared spectroscopy (to observe shifts in the As-O and Si-O stretching frequencies), and single-crystal X-ray diffraction to elucidate their solid-state structures. osti.govnih.gov

Oxidation-Reduction Chemistry of the Arsenic Center

The arsenic atom in this compound exists in the +5 oxidation state. uvm.edu Therefore, it can act as an oxidizing agent, being reduced to a lower oxidation state, such as As(III). The feasibility of such a reduction would depend on the reducing agent employed and the reaction conditions. Conversely, further oxidation of the arsenic center is not expected under normal conditions. The redox chemistry of arsenic compounds is a complex field, with the potential for various intermediates and final products. provectusenvironmental.comnih.gov

Reactions with Organic and Organometallic Reagents

The reactivity of this compound with organic and organometallic reagents is a broad area for potential investigation.

Reactions with organolithium or Grignard reagents could potentially lead to the formation of new arsenic-carbon bonds, although the reactivity would be competitive with reactions at the silicon centers. epa.govlibretexts.org The trimethylsilyl groups are also known to react with such nucleophilic reagents.

Interactions with organometallic complexes could result in the formation of novel coordination compounds where the arsorate ligand is incorporated into a larger metallic framework. researchgate.netnih.gov These reactions could provide pathways to new materials with interesting catalytic or electronic properties.

Applications in Advanced Materials Science and Catalysis Utilizing Tris Trimethylsilyl Arsorate

Precursor Chemistry for Arsenic-Containing Materials

Tris(trimethylsilyl)arsine serves as a crucial building block for materials requiring a precisely delivered source of arsenic, moving beyond traditional, more hazardous sources like arsine gas (AsH₃). dtic.milresearchgate.net

Development of III-V Semiconductor Precursors

A foundational application of Tris(trimethylsilyl)arsine is in the synthesis of III-V semiconductors, such as gallium arsenide (GaAs) and indium arsenide (InAs). iaea.orgbohrium.comacs.org The primary synthetic route is a dehalosilylation reaction, where As(SiMe₃)₃ reacts with a Group 13 metal halide (e.g., GaCl₃ or InCl₃). dtic.mil This reaction proceeds via the elimination of trimethylsilyl (B98337) halide (Me₃SiCl), a volatile byproduct, to form the desired III-V material. nih.gov

The reaction between As(SiMe₃)₃ and indium chloride (InCl₃), for instance, was a landmark development that opened up a solution-phase chemical route to InAs, which was previously only accessible through high-temperature methods like organometallic chemical vapor deposition (OMCVD). nih.gov Early work by Wells et al. demonstrated that stirring InCl₃ and As(SiMe₃)₃ in a solvent like pentane (B18724) or benzene, followed by heating, could produce high-purity InAs. nih.govdtic.mil Similarly, GaAs films have been successfully deposited using OMCVD by reacting As(SiMe₃)₃ with either gallium trichloride (B1173362) or trimethylgallium. dtic.mil

| Target Material | Group 13 Precursor | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Indium Arsenide (InAs) | Indium(III) Chloride (InCl₃) | Dehalosilylation | First solution-phase route to InAs, yielding 98% purity after heating. | nih.govdtic.mil |

| Gallium Arsenide (GaAs) | Gallium(III) Chloride (GaCl₃) | Dehalosilylation | Reaction proceeds at room temperature with further heating required for completion, yielding 95-96% pure GaAs. | dtic.mil |

| Gallium Arsenide (GaAs) Film | Trimethylgallium (Me₃Ga) | OMCVD | Demonstrated the principle of GaAs film growth as an alternative to AsH₃. | dtic.mil |

| Aluminum Arsenide (AlAs) | Aluminum Chloride (AlCl₃) | Dehalosilylation | Reported as part of reactions with Group III halides to form III-V materials. | iaea.org |

Synthesis of Arsenic-Doped Materials

The versatility of Tris(trimethylsilyl)arsine extends to the creation of alloyed or doped materials, where arsenic is incorporated into a host lattice to tune its properties. A prime example is the synthesis of alloyed quantum dots. By using a mixture of arsenic and phosphorus precursors, such as As(SiMe₃)₃ and tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃), researchers have synthesized InAsₓP₁₋ₓ alloyed quantum dots. nih.gov This technique allows for the creation of compositionally graded nanostructures where the ratio of arsenic to phosphorus changes radially, providing precise control over the material's electronic and optical features. nih.gov

Role in Nanomaterial Synthesis

The synthesis of high-quality colloidal nanocrystals, particularly quantum dots, is one of the most significant applications of Tris(trimethylsilyl)arsine. researchgate.netresearchgate.net It is a preferred arsenic source in many hot-injection syntheses due to its high reactivity. researchgate.net

Precursor for Arsenic-Based Quantum Dots and Nanocrystals

Tris(trimethylsilyl)arsine is a cornerstone precursor for producing infrared-emitting indium arsenide (InAs) quantum dots (QDs). nih.govchemrxiv.org The synthesis of InAs QDs has been challenging due to the highly covalent nature of the In-As bond and the limited availability of suitable arsenic precursors. nih.govchemrxiv.org As(SiMe₃)₃, along with its germanium analogue, tris(trimethylgermyl)arsine, has been instrumental in advancing this field. nanoge.orgnih.gov

In a typical hot-injection synthesis, a solution containing the arsenic precursor is rapidly injected into a hot solution of an indium precursor (like indium chloride or indium acetate) and coordinating solvents. northwestern.edu This triggers the nucleation and subsequent growth of InAs nanocrystals. nih.gov The high reactivity of As(SiMe₃)₃ leads to a fast nucleation event, which is particularly effective for producing small QDs. nih.gov However, this high reactivity also presents challenges for growing larger, highly monodisperse nanocrystals. nih.govmit.edu

Strategies for Controlled Nanostructure Growth

A major challenge in using Tris(trimethylsilyl)arsine is that its high reactivity can cause a rapid, singular nucleation event that depletes the monomer concentration, hindering subsequent growth and size-focusing. nih.gov This often results in a broad size distribution for the resulting nanocrystals. nih.gov To overcome this, several advanced strategies have been developed:

Seeded Growth: This approach involves nucleating a small batch of "seed" nanocrystals first. A solution containing additional precursors is then slowly added, allowing these seeds to grow larger in a more controlled manner without new nucleation events. This method has been used with As(SiMe₃)₃ to produce larger InAs QDs with better size control. nih.gov

Multiple Injections: To prolong the growth phase, precursors can be injected multiple times. This replenishes the monomers and allows for a continuous, size-focusing growth regime, leading to larger QDs with narrower size distributions. nih.gov

Precursor Reactivity Tuning: Researchers have investigated analogues of As(SiMe₃)₃, such as tris(trimethylgermyl)arsine (TMGe-As), with the hypothesis that a less reactive precursor would allow for better separation of the nucleation and growth phases. researchgate.netmit.edu While changes in precursor reactivity did not always have the expected large effect on growth kinetics, this line of research has provided deeper insights into the mechanisms of nanocrystal formation and has led to improved synthetic protocols. nih.govmit.edu

Coordinating Solvents and Additives: The choice of solvents and ligands is critical. Coordinating agents can stabilize the growing nanocrystals, and additives can influence precursor reactivity and surface chemistry to improve the final product's quality and monodispersity. google.comacs.org

| Strategy | Description | Objective | Reference |

|---|---|---|---|

| Seeded Growth | Pre-formed nanocrystal "seeds" are grown larger by the slow addition of more precursors. | Achieve larger QDs with better size distribution. | nih.gov |

| Multiple Injections | Precursors are injected in several small batches instead of all at once. | Prolong the growth phase and maintain monomer concentration for size-focusing. | nih.gov |

| Precursor Analogue Use | Employing less reactive precursors like tris(trimethylgermyl)arsine (TMGe-As). | Slow down precursor conversion to better separate nucleation and growth. | researchgate.netmit.edu |

Catalytic Properties and Applications

While Tris(trimethylsilyl)arsine is a powerful reagent, its role in catalysis is less defined and not its primary application. The existing body of research overwhelmingly points to its use as a stoichiometric precursor, where it is consumed during the reaction to provide the arsenic atom for the final material. dtic.mildtic.mil

There is evidence of reactions being accelerated by a catalyst in the presence of silylarsines. For example, the reaction of bis(trimethylsilyl)arsines with dimethylformamide is reported to be dramatically accelerated by a catalytic amount of sodium hydroxide. thieme-connect.de However, in this case, the arsine compound is the reactant, not the catalyst.

Searches for applications where Tris(trimethylsilyl)arsine itself acts as a catalyst or as a ligand in a catalytic system are not prominent in the materials science literature. Its high reactivity and tendency to undergo irreversible decomposition to form stable III-V materials make it more suitable as a single-use source of arsenic rather than a recyclable catalyst. Its primary contribution to the field of catalysis is indirect, through the synthesis of semiconductor nanocrystals which can then be used as photocatalysts.

Evaluation as a Homogeneous or Heterogeneous Catalyst

A thorough review of current scientific literature reveals a notable absence of studies evaluating Tris(trimethylsilyl) arsorate as either a homogeneous or heterogeneous catalyst. While the broader fields of homogeneous and heterogeneous catalysis are subjects of extensive research, with numerous compounds being investigated for their catalytic activities in a wide array of chemical transformations, this compound has not been a subject of such investigations.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in the same solvent. These catalysts are prized for their high selectivity and mild reaction conditions. Conversely, heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst with liquid or gas reactants. These are advantageous for their ease of separation from the product mixture and potential for reusability. Despite the continuous search for novel catalysts in both categories, the potential of this compound in these roles remains unexplored in published research.

Detailed research findings on the catalytic performance, activity, selectivity, and stability of this compound are therefore not available.

Precursor for Novel Catalytic Systems

In its capacity as a precursor, this compound is known to be used in the synthesis of other organoarsenic compounds. google.com However, there is no specific information available in the scientific literature regarding its use as a precursor for the development of novel catalytic systems.

The development of new catalysts often involves the use of precursor compounds that can be transformed into catalytically active species. This can involve, for example, the deposition of a precursor onto a solid support to create a heterogeneous catalyst, or its reaction with other ligands and metal centers to form a homogeneous catalyst. While structurally related silyl (B83357) compounds, such as certain tris(trialkylsilyl) phosphines, have been utilized as precursors for the synthesis of quantum dots and other nanomaterials with potential catalytic applications, similar research has not been reported for this compound.

Consequently, there are no detailed research findings or data tables available that describe the synthesis of novel catalysts derived from this compound or the performance of any such catalytic systems.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing tris(trimethylsilyl) arsorate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reacting arsenic halides with trimethylsilylating agents (e.g., Li–Tsi, trimethylsilyl chloride) in anhydrous solvents like pentane or hexane. Key variables include stoichiometry, temperature (−78°C to room temperature), and reaction duration (12–48 hours). For example, gallium trichloride reacted with Li–Tsi in pentane required rigorous exclusion of moisture to prevent side reactions . Yield optimization may involve adjusting the molar ratio of reagents and using slow addition techniques to minimize exothermic side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify trimethylsilyl groups (δ ~0.1 ppm for Si–CH) and arsenic coordination environments. NMR (if accessible) can resolve arsenic oxidation states .

- IR Spectroscopy : Si–C (~1250 cm) and As–O (~800 cm) stretches confirm functional groups.

- X-ray Crystallography : Critical for resolving molecular geometry, bond angles, and crystal packing. For example, tris(trimethylsilyl)methyl compounds of Group 13 elements were structurally validated via single-crystal XRD .

Q. What safety precautions are mandatory when handling this compound?

- Methodological Answer :

- Use flame-resistant equipment (e.g., Class 3 flammable liquid protocols) due to hexane/ether solvent volatility .

- Conduct reactions in inert atmospheres (N/Ar) to prevent hydrolysis or oxidation.

- Wear PPE (gloves, goggles) and work in fume hoods to avoid inhalation of toxic byproducts (e.g., hydrazoic acid from azide-containing reagents) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model arsenic’s electrophilicity and silyl groups’ steric effects. For instance, Mulliken charge analysis on analogous tris(trimethylsilyl) borate revealed electron-withdrawing effects of Si–O–B moieties, guiding predictions of arsenic’s Lewis acidity . Pairing DFT with kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) validates computational hypotheses.

Q. What strategies resolve contradictory data on this compound’s thermal stability?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or solvent residues. Solutions include:

- Purification : Recrystallization from anhydrous hexane or vacuum sublimation.

- Thermogravimetric Analysis (TGA) : Compare samples under identical atmospheres (N vs. air).

- Elemental Analysis : Verify stoichiometry (C, H, As, Si) to confirm purity. For example, Li–Tsi solutions were standardized via NMR to detect contaminants like H–Tsi .

Q. How does ligand substitution at arsenic influence catalytic activity in this compound complexes?

- Methodological Answer : Systematic substitution of silyl groups with bulkier ligands (e.g., mesityl, pentafluorophenyl) can modulate arsenic’s coordination sphere. For example, tris(p-trifluoromethylphenyl)phosphine analogs showed enhanced catalytic turnover in Suzuki-Miyaura reactions due to reduced steric hindrance . Kinetic profiling (e.g., Eyring plots) quantifies activation barriers, while XANES spectroscopy probes arsenic’s electronic structure changes.

Q. What experimental designs isolate arsenic-centered intermediates in this compound-mediated reactions?

- Methodological Answer : Use low-temperature stopped-flow NMR or EPR spectroscopy to trap short-lived intermediates. For example, gallium intermediates in Li–Tsi reactions were stabilized at −40°C and characterized via NMR . Quenching experiments with MeOH or trapping agents (e.g., PMe) can corroborate intermediate identities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.